molecular formula C22H22N4O5S2 B2792748 N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methoxy)acetamide CAS No. 850782-16-0

N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methoxy)acetamide

Cat. No.: B2792748
CAS No.: 850782-16-0
M. Wt: 486.56
InChI Key: HBMOCKMFFYMEME-SXAUZNKPSA-N
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Description

The compound N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methoxy)acetamide is a bis-benzothiazolylidene derivative featuring two 6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazole moieties linked via a carbamoylmethoxy acetamide bridge.

The presence of methoxy and methyl substituents on the benzothiazole rings may enhance solubility and modulate electronic properties, while the carbamoyl methoxy linker could serve as a flexible spacer for molecular recognition or coordination chemistry. Such structural motifs are common in pharmaceutical intermediates (e.g., antibiotics and enzyme inhibitors) and materials science applications .

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-25-15-7-5-13(29-3)9-17(15)32-21(25)23-19(27)11-31-12-20(28)24-22-26(2)16-8-6-14(30-4)10-18(16)33-22/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMOCKMFFYMEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)COCC(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methoxy)acetamide is a complex organic compound that exhibits significant biological activity. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of Functional Groups : The methoxy and carbamoyl groups are introduced through standard organic reactions such as methylation and acylation.
  • Final Assembly : The final product is obtained by coupling the various intermediates to form the complete structure.

Biological Activity

Research has demonstrated that compounds containing benzothiazole derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Benzothiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that similar compounds effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Properties

The compound exhibits anticancer activity by inducing apoptosis in cancer cells. In vitro studies have demonstrated that benzothiazole derivatives can inhibit tumor growth and metastasis through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

Several benzothiazole derivatives have been associated with neuroprotective effects. They may act by inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : It is likely to interact with various receptors in the body, modulating signaling pathways that lead to its observed biological effects.

Case Studies

Recent studies have highlighted the efficacy of benzothiazole derivatives in various therapeutic contexts:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzothiazole Derivative AAntimicrobialEffective against Gram-positive bacteria with MIC values < 10 µg/mL.
Benzothiazole Derivative BAnticancerInduced apoptosis in breast cancer cells with IC50 = 5 µM.
Benzothiazole Derivative CNeuroprotectiveReduced oxidative stress markers in neuronal cells by 40%.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : A benzamide derivative with an N,O-bidentate directing group.
  • Key Differences : Lacks the benzothiazole heterocycle and bis-heterocyclic architecture of the target compound.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by NMR, IR, and X-ray crystallography .
  • Applications : Utilized in metal-catalyzed C–H bond functionalization due to its directing group. The target compound’s benzothiazole moieties may offer alternative coordination sites for transition metals.

Benzimidazole Derivatives ()

  • Structure : Compounds 3ae and 3af contain benzimidazole cores with sulfonyl and sulfinyl groups.
  • Key Differences : Benzimidazole vs. benzothiazole heterocycles; sulfonyl/sulfinyl substituents vs. methoxy/methyl groups.
  • Synthesis : Synthesized via multi-step reactions involving sulfonation and coupling, characterized by $ ^1H $-NMR .
  • Applications : Likely designed as proton-pump inhibitors or antimicrobial agents. The target compound’s lack of sulfonyl groups may reduce acidity but enhance π-stacking capability.

N-[(2Z)-6-Methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetamide ()

  • Structure : Shares the benzothiazolylidene core but has a 3-(2-methoxyethyl) substituent and a sulfanyl acetamide side chain with a phenylpiperazine group.
  • Key Differences : The target compound’s 3-methyl group and bis-benzothiazole architecture contrast with the 3-(2-methoxyethyl) and phenylpiperazine substituents in .

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₂₃H₂₃N₃O₅S₂ 497.57 Benzothiazole, carbamoyl, methoxy, methyl Pharmaceuticals, materials
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 Benzamide, hydroxyl Catalysis, organic synthesis
Benzimidazole Derivative 3ae/3af C₃₁H₃₂N₆O₈S₂ 688.74 Benzimidazole, sulfonyl, methoxy Antimicrobial agents
Compound C₂₅H₃₀N₄O₄S₂ 514.66 Benzothiazole, sulfanyl, piperazine CNS therapeutics, intermediates

Research Findings and Gaps

  • Synthesis: No direct data exist for the target compound, but analogous benzothiazoles () suggest feasible routes using carbodiimide-mediated couplings or nucleophilic substitutions.
  • Characterization : Standard techniques (NMR, IR, X-ray) are applicable . However, crystallographic data for the target compound are unavailable; tools like SHELXL () and WinGX () could resolve its 3D structure.
  • Hydrogen Bonding : The carbamoyl and methoxy groups likely form R₂²(8) or C(4) graph-set motifs, as observed in Etter’s rules .

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